molecular formula C9H16N2 B8390242 4-butyl-3,5-dimethyl-1H-pyrazole CAS No. 13753-54-3

4-butyl-3,5-dimethyl-1H-pyrazole

Cat. No. B8390242
Key on ui cas rn: 13753-54-3
M. Wt: 152.24 g/mol
InChI Key: YLLIHXVEWJQWAV-UHFFFAOYSA-N
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Patent
US09314023B2

Procedure details

At room temperature, to a mixture of 3-butyl-pentane-2,4-dione 7 g and ethanol 70 ml was added hydrazine one hydrate 3.3 g and the resulting mixture was stirred for twelve hours. The reaction mixture was subjected to a silica gel column chromatography to give 4-butyl-3,5-dimethyl-1H-pyrazole 7 g.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]([C:9](=O)[CH3:10])[C:6](=O)[CH3:7])[CH2:2][CH2:3][CH3:4].[NH2:12][NH2:13]>C(O)C>[CH2:1]([C:5]1[C:9]([CH3:10])=[N:12][NH:13][C:6]=1[CH3:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(CCC)C(C(C)=O)C(C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C(=NNC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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